1,3-Dichloro-5-(dodecyloxy)benzene
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Overview
Description
1,3-Dichloro-5-(dodecyloxy)benzene is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of two chlorine atoms and a dodecyloxy group attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Dichloro-5-(dodecyloxy)benzene can be achieved through several methodsThe reaction conditions typically involve the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the reaction is carried out under controlled temperature and pressure conditions .
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
1,3-Dichloro-5-(dodecyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dodecyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or modified alkyl chains.
Scientific Research Applications
1,3-Dichloro-5-(dodecyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(dodecyloxy)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . Additionally, the dodecyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
1,3-Dichloro-5-(dodecyloxy)benzene can be compared with other chlorobenzenes and alkoxybenzenes:
1,3-Dichlorobenzene: This compound lacks the dodecyloxy group and has different chemical properties and reactivity.
1,3-Dichloro-5-(methoxy)benzene: The presence of a methoxy group instead of a dodecyloxy group results in different solubility and reactivity characteristics.
1,3,5-Trichlorobenzene: This compound has an additional chlorine atom, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its combination of chlorine atoms and a long alkyl chain, which imparts distinct physical and chemical properties.
Properties
CAS No. |
177094-46-1 |
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Molecular Formula |
C18H28Cl2O |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
1,3-dichloro-5-dodecoxybenzene |
InChI |
InChI=1S/C18H28Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-21-18-14-16(19)13-17(20)15-18/h13-15H,2-12H2,1H3 |
InChI Key |
KBHKJJYCYTZCBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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